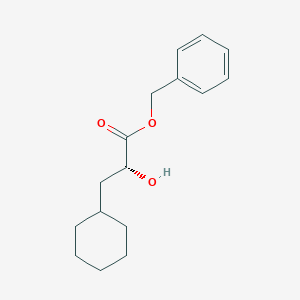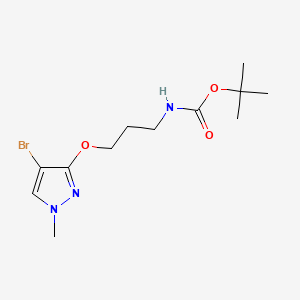
tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate: is a chemical compound that features a tert-butyl carbamate group linked to a pyrazole ring via a propyl chain. The presence of the bromine atom on the pyrazole ring and the tert-butyl group makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Alkylation: The brominated pyrazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.
Carbamate formation: Finally, the tert-butyl carbamate group is introduced by reacting the alkylated pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to pyrazole N-oxides, while substitution reactions can yield various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a starting point for the development of new drugs or bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact mechanism depends on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler compound with similar structural features but lacking the carbamate and propyl groups.
tert-Butyl 3-bromopropylcarbamate: Similar in structure but without the pyrazole ring.
tert-Butyl (3-azidopropyl)carbamate: Contains an azide group instead of the bromine atom.
Uniqueness
The uniqueness of tert-Butyl (3-((4-bromo-1-methyl-1H-pyrazol-3-yl)oxy)propyl)carbamate lies in its combination of functional groups, which allows for diverse chemical reactivity and biological activity. The presence of the bromine atom, pyrazole ring, and carbamate group provides multiple sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H20BrN3O3 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-bromo-1-methylpyrazol-3-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C12H20BrN3O3/c1-12(2,3)19-11(17)14-6-5-7-18-10-9(13)8-16(4)15-10/h8H,5-7H2,1-4H3,(H,14,17) |
InChI Key |
JUHVMDQUSQZMNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=NN(C=C1Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate](/img/structure/B13918110.png)

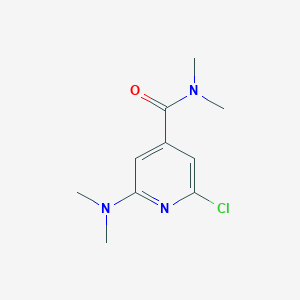
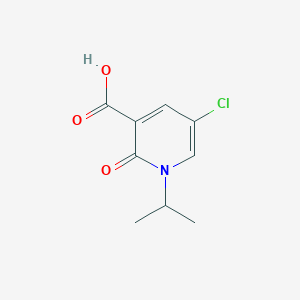
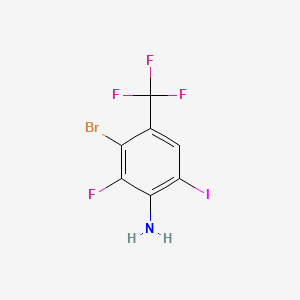
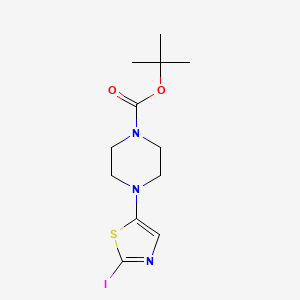
![2-[(5S,7R)-3-amino-1-adamantyl]acetic acid](/img/structure/B13918130.png)
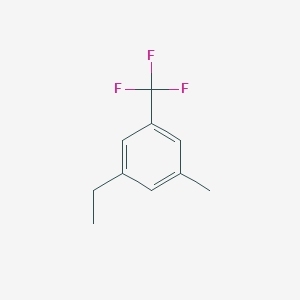

![2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;2,2,2-trifluoroacetic acid](/img/structure/B13918146.png)
![3-Amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid](/img/structure/B13918149.png)
![Imidazo[1,2-a]pyridine-3-carboxylic acid,7-(trifluoromethoxy)-,methyl ester](/img/structure/B13918151.png)

